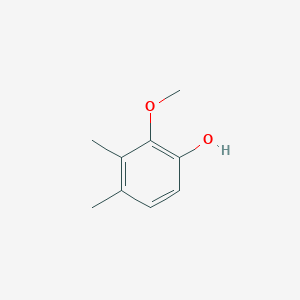
2-Methoxy-3,4-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3,4-dimethylphenol, also known as guaiacol, is a naturally occurring organic compound. It is commonly found in wood smoke, and is also produced by the breakdown of lignin in plants. Guaiacol has a distinct aroma and is commonly used as a flavoring agent in the food industry. It is also used in the production of various chemicals, including pharmaceuticals and fragrances.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3,4-dimethylphenol is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, and may also modulate the activity of various receptors in the body.
Effets Biochimiques Et Physiologiques
Guaiacol has been shown to possess a range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, and may also have anti-cancer and neuroprotective effects. It has also been investigated for its potential use in the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Guaiacol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and has been extensively studied for its potential therapeutic applications. However, it also has some limitations, including its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 2-Methoxy-3,4-dimethylphenol. These include further investigation into its potential therapeutic applications, including its use in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, and to explore its potential use in combination with other therapeutic agents.
Méthodes De Synthèse
Guaiacol can be synthesized through a variety of methods, including the oxidation of eugenol, which is found in essential oils of certain plants. It can also be obtained through the methylation of catechol, a common organic compound.
Applications De Recherche Scientifique
Guaiacol has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, and has been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
18102-34-6 |
|---|---|
Nom du produit |
2-Methoxy-3,4-dimethylphenol |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-methoxy-3,4-dimethylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5,10H,1-3H3 |
Clé InChI |
RXGGNFVHNLKPQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)OC)C |
SMILES canonique |
CC1=C(C(=C(C=C1)O)OC)C |
Autres numéros CAS |
18102-34-6 |
Synonymes |
2-METHOXY-3,4-DIMETHYL-PHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



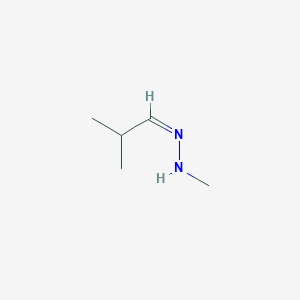
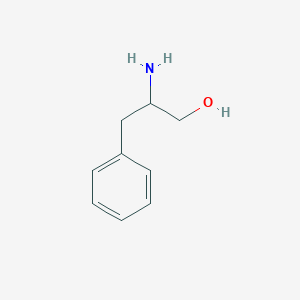
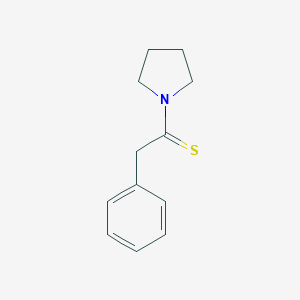
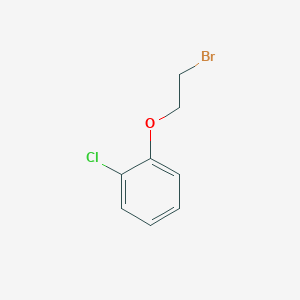
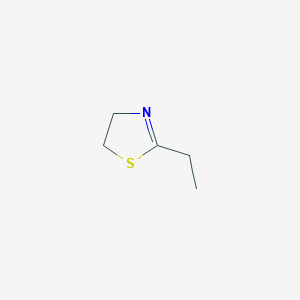
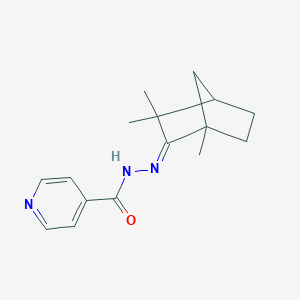
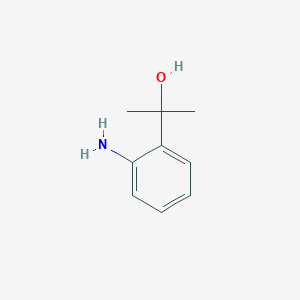
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
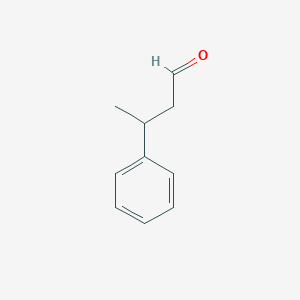
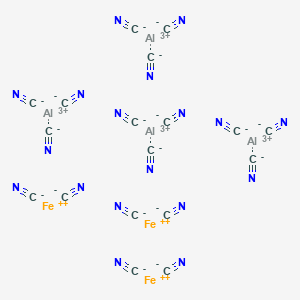
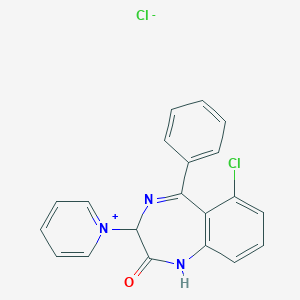
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)